molecular formula C7H7ClN2O B035713 6-chloro-N-methylnicotinamide CAS No. 54189-82-1

6-chloro-N-methylnicotinamide

Cat. No. B035713
CAS RN: 54189-82-1
M. Wt: 170.59 g/mol
InChI Key: DEYOMDZKXMQLCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated nicotinamide derivatives like 6-chloro-N-methylnicotinamide typically involves halogenation reactions where a chlorine atom is introduced into the nicotinamide moiety. Such synthetic routes may involve direct chlorination under controlled conditions or through the use of chlorinating agents. The specifics of synthesizing 6-chloro-N-methylnicotinamide would depend on the precursor compounds available and the desired specificity for the chlorination site on the nicotinamide ring.

Molecular Structure Analysis

The molecular structure of 6-chloro-N-methylnicotinamide features a pyridine ring substituted with a chlorine atom and a methylated amide group. This structure imparts distinct chemical properties, such as potential hydrogen bonding due to the amide and specific electronic characteristics influenced by the chloro substitution. The presence of chlorine likely affects the electron density across the molecule, influencing its reactivity and interactions with other compounds.

Chemical Reactions and Properties

Chlorinated compounds like 6-chloro-N-methylnicotinamide participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the reacting species and conditions. The chlorine atom can be reactive towards nucleophiles, while the pyridine ring and amide group can engage in interactions and reactions typical of heterocyclic and amide functionalities, respectively.

Physical Properties Analysis

The physical properties of 6-chloro-N-methylnicotinamide, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The chloro group increases the molecule's polarity, potentially affecting its solubility in polar solvents. The specific physical properties would need to be determined experimentally.

Chemical Properties Analysis

The chemical properties of 6-chloro-N-methylnicotinamide, including acidity/basicity, reactivity, and stability, are shaped by its functional groups. The pyridine ring may exhibit basic character, while the amide group contributes to the molecule's overall stability and reactivity profile. The presence of the chlorine atom adds to the molecule's electrophilic character, making it susceptible to nucleophilic attack.

The provided information draws from general principles of organic chemistry and related studies on chlorinated compounds and nicotinamide derivatives. Direct studies on 6-chloro-N-methylnicotinamide would provide more specific insights into its synthesis, properties, and potential applications.

Scientific Research Applications

  • Fluorescence Quenching in Proteins : N'-methylnicotinamide chloride has been found to effectively quench tryptophyl fluorescence in proteins, primarily through a collisional mechanism. This property is significant for studying protein structure and function (Holmes & Robbins, 1974)(Holmes & Robbins, 1974).

  • Synergistic Antileukemic Effect : In combination with other compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), 6-aminonicotinamide has shown a synergistic effect in increasing the life span of mice bearing L1210 leukemia cells, potentially leading to long-term disease-free survivors (Berger, Catino, & Vietti, 1982)(Berger, Catino, & Vietti, 1982).

  • Coordination Chemistry : 6-Methylnicotinamide displays structural parameters similar to nicotinamide, suggesting low electronic effect and potential for more steric effects in coordination chemistry (Schlenker & Staples, 2002)(Schlenker & Staples, 2002).

  • Inhibition of Arterial Thrombosis : N-methylnicotinamide has been found to inhibit the development of arterial thrombosis in hypertensive rats. This is achieved by producing or releasing prostacyclin, inhibiting platelets, and enhancing fibrinolysis, partly due to decreased levels of plasminogen activator inhibitor - 1 (Mogielnicki et al., 2007)(Mogielnicki et al., 2007).

  • Biochemical Analysis : A method involving LC-postcolumn photoirradiation with 18-crown-6 has been developed for determining N1-methylnicotinamide in human urine and serum, with over 95% recovery, highlighting its use in biochemical analysis (Mawatari et al., 1998)(Mawatari et al., 1998).

  • Cell Proliferation and DNA Synthesis : 1-Methylnicotinamide has been shown to stimulate DNA synthesis and cell proliferation in rat liver cells in culture, suggesting a role in cell growth by lowering intracellular NAD levels (Hoshino, Kühne, & Kröger, 1982)(Hoshino, Kühne, & Kröger, 1982).

Safety And Hazards

6-Chloro-N-methylnicotinamide is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

6-chloro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYOMDZKXMQLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494337
Record name 6-Chloro-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methylnicotinamide

CAS RN

54189-82-1
Record name 6-Chloro-N-methylnicotinamide
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URL https://commonchemistry.cas.org/detail?cas_rn=54189-82-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methylpyridine-3-carboxamide
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Record name 3-Pyridinecarboxamide, 6-chloro-N-methyl
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Synthesis routes and methods I

Procedure details

The title compound (D42) was prepared from methylamine and 6-chloronicotinic acid according to the procedure described for Description 35.
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Synthesis routes and methods II

Procedure details

2-Chloronicotinoyl chloride (5.65 g, 32.1 mol) was dissolved in tetrahydrofuran (64 mL), added triethylamine (5.59 mL, 40.1 mol), and a solution of methylamine in tetrahydrofuran (20.1 mL, 40.1 mol) sequentially under ice-cold conditions, and stirred at room temperature for 3.5 hours. The reaction solution was concentrated in vacuo, recrystallized (ethyl acetate/hexane). The title compound (5.06 g (yield 92%)) was obtained as a light brown crystal.
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5.65 g
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64 mL
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5.59 mL
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20.1 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

26.2 of crude 6-chloro-nicotinic acid chloride are introduced in portions into a solution of 25 ml of anhydrous methylamine in a mixture of 150 ml of dioxane and 50 ml of toluene whilst cooling at 0° C. to -5° C., and the mixture is then stirred for 3 hours longer, without further cooling. The reaction mixture is evaporated in vacuo, the residue is stirred with 100 ml of water and the undissolved material is filtered off and dried, giving crude 6-chloro-nicotinic acid N-methylamide of melting point 150°-154° C.
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25 mL
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150 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 6-chloro-N-methylnicotinoyl chloride (7.39 g, 42.0 mmol) in tetrahydrofuran (50 mL), methylamine (42 mL, 84.0 mmol) and triethylamine (6.4 mL, 46.2 mmol) were added under ice-cold conditions, and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction solution was concentrated in vacuo, then filtered, and washed with tetrahydrofuran. The obtained residue was recrystallized (ethyl acetate/hexane) and 6-chloro-N-methylnicotinamide (6.52 g, yield 91%) was obtained as a white crystal.
Name
6-chloro-N-methylnicotinoyl chloride
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7.39 g
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42 mL
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6.4 mL
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50 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 6-chloropyridine-3-carbonyl chloride (1.5 g, 8.52 mmol) in DCM (10 ml) at 0° C. was added methylamine hydrochloride (1.73 g, 25.5 mmol) followed by drop wise additional of triethylamine (3.55 ml, 25.5 mmol) over 10 mins. The reaction mixture was stirred at RT for 2 h then quenched by addition of brine (15 ml) and saturated Na2CO3 (5 ml). The organic layer was collected and the aqueous layer extracted with DCM (2×20 ml). The combined organic phase was washed with brine (10 ml), dried (Na2SO4), filtered and evaporated to dryness. Recrystallisation from hot DCM (˜10 ml) provided the title compound (0.995 g, 5.8 mmol, 68%) as white crystals.
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1.5 g
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1.73 g
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10 mL
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3.55 mL
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Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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